Cas no 869799-76-8 (threo-Guaiacylglycerol beta-coniferyl ether)

threo-Guaiacylglycerol beta-coniferyl ether 化学的及び物理的性質
名前と識別子
-
- threo-Guaiacylglycerol beta-coniferyl ether
- (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxy-1-prop en-1-yl]-2-methoxyphenoxy}-1,3-propanediol
- THREO-GUAIACYLGLYCEROL BETACONIFERYL ETHER
- threo-Guaiacylglycerol β-coniferyl ether
- (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-1,3-propanediol (ACI)
- 1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-, (1R,2R)- (9CI)
- threo-(7R,8R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-1,3-propanediol
- threo-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy]-1,3-propanediol
- (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}propane-1,3-diol
- SCHEMBL15301422
- AKOS032948653
- threo-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[-(E)-3-hydroxy-1-propenyl]-2-methoxyphenoxy}-1,3-propanediol
- CHEBI:68347
- CS-0016442
- CHEMBL1689262
- Q27136844
- (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
- 869799-76-8
- FS-9115
- HY-N1152
- [ "" ]
- DA-58549
-
- インチ: 1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1
- InChIKey: FYEZJIXULOZDRT-FMEUAVTJSA-N
- ほほえんだ: O(C1C=CC(/C=C/CO)=CC=1OC)[C@H](CO)[C@@H](C1C=CC(O)=C(OC)C=1)O
計算された属性
- せいみつぶんしりょう: 376.15200
- どういたいしつりょう: 376.15220310g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 643.2±55.0 °C at 760 mmHg
- フラッシュポイント: 342.8±31.5 °C
- PSA: 108.61000
- LogP: 1.88820
- じょうきあつ: 0.0±2.0 mmHg at 25°C
threo-Guaiacylglycerol beta-coniferyl ether セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
threo-Guaiacylglycerol beta-coniferyl ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5406-5 mg |
threo-Guaiacylglycerol β-coniferyl ether |
869799-76-8 | 98% | 5mg |
¥ 3,560 | 2023-07-10 | |
A2B Chem LLC | AH93602-10mg |
threo-Guaiacylglycerol beta-Coniferyl Ether |
869799-76-8 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 | |
A2B Chem LLC | AH93602-25mg |
threo-Guaiacylglycerol beta-Coniferyl Ether |
869799-76-8 | 98% by HPLC | 25mg |
$2660.00 | 2024-04-19 | |
A2B Chem LLC | AH93602-50mg |
threo-Guaiacylglycerol beta-Coniferyl Ether |
869799-76-8 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
A2B Chem LLC | AH93602-5mg |
threo-Guaiacylglycerol beta-Coniferyl Ether |
869799-76-8 | 98% by HPLC | 5mg |
$770.00 | 2024-04-19 | |
A2B Chem LLC | AH93602-1000mg |
threo-Guaiacylglycerol beta-Coniferyl Ether |
869799-76-8 | 98% by HPLC | 1000mg |
$39993.00 | 2024-04-19 | |
TargetMol Chemicals | TN5406-1 ml * 10 mm |
threo-Guaiacylglycerol β-coniferyl ether |
869799-76-8 | 1 ml * 10 mm |
¥ 3660 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T26600-5 mg |
threo-Guaiacylglycerol beta-coniferyl ether |
869799-76-8 | 5mg |
¥5120.0 | 2021-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5406-5 mg |
threo-Guaiacylglycerol β-coniferyl ether |
869799-76-8 | 5mg |
¥4915.00 | 2022-04-26 | ||
Cooke Chemical | M2778735-5mg |
threo-Guaiacylglycerolβ-coniferylether |
869799-76-8 | 97% | 5mg |
RMB 2432.00 | 2025-02-21 |
threo-Guaiacylglycerol beta-coniferyl ether 合成方法
ごうせいかいろ 1
2.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 18 h, 22 °C
2.2 Reagents: Acetic acid Solvents: Ethyl acetate ; pH 5
ごうせいかいろ 2
1.2 Reagents: Diisopropylethylamine ; 0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
1.3 Solvents: Dichloromethane ; 0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.4 Solvents: Water ; pH 7
1.5 Reagents: Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 0 °C → 22 °C
2.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Oxygen Catalysts: Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Acetic acid , 1,4-Dioxane ; 0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 18 h, 22 °C
4.2 Reagents: Acetic acid Solvents: Ethyl acetate ; pH 5
ごうせいかいろ 3
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
2.3 Solvents: Tetrahydrofuran ; 0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Acetic acid ; 0.25 h, 0 °C → 22 °C
3.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ; 0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
3.2 Reagents: Diisopropylethylamine ; 0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
3.3 Solvents: Dichloromethane ; 0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
3.4 Solvents: Water ; pH 7
3.5 Reagents: Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 0 °C → 22 °C
4.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Oxygen Catalysts: Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Acetic acid , 1,4-Dioxane ; 0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
6.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 18 h, 22 °C
6.2 Reagents: Acetic acid Solvents: Ethyl acetate ; pH 5
ごうせいかいろ 4
1.2 Reagents: Acetic acid Solvents: Ethyl acetate ; pH 5
ごうせいかいろ 5
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Oxygen Catalysts: Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Acetic acid , 1,4-Dioxane ; 0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 18 h, 22 °C
3.2 Reagents: Acetic acid Solvents: Ethyl acetate ; pH 5
ごうせいかいろ 6
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
1.3 Solvents: Tetrahydrofuran ; 0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Acetic acid ; 0.25 h, 0 °C → 22 °C
2.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ; 0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
2.2 Reagents: Diisopropylethylamine ; 0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
2.3 Solvents: Dichloromethane ; 0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
2.4 Solvents: Water ; pH 7
2.5 Reagents: Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 0 °C → 22 °C
3.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Oxygen Catalysts: Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Acetic acid , 1,4-Dioxane ; 0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
5.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 18 h, 22 °C
5.2 Reagents: Acetic acid Solvents: Ethyl acetate ; pH 5
ごうせいかいろ 7
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.08 h, 0 °C; 0 °C → 22 °C; 1 h, 22 °C
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0.25 h, 0 °C; 0.5 h, 0 °C; 0 °C → -78 °C
2.3 Solvents: Tetrahydrofuran ; 0.25 h, -78 °C; 0.5 h, -78 °C; -78 °C → 22 °C; 3 h, 22 °C; 22 °C → 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Acetic acid ; 0.25 h, 0 °C → 22 °C
3.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ; 0.08 h, 0 °C; 0 °C → 22 °C; 0.25 h, 22 °C
3.2 Reagents: Diisopropylethylamine ; 0.08 h, 22 °C; 0.5 h, 22 °C; 22 °C → -78 °C
3.3 Solvents: Dichloromethane ; 0.75 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
3.4 Solvents: Water ; pH 7
3.5 Reagents: Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 0 °C → 22 °C
4.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 0.08 h, 0 °C; 0.5 h, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Oxygen Catalysts: Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Acetic acid , 1,4-Dioxane ; 0.25 h, 22 °C; 22 °C → 60 °C; 48 h, 60 °C; 60 °C → 22 °C
6.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 18 h, 22 °C
6.2 Reagents: Acetic acid Solvents: Ethyl acetate ; pH 5
threo-Guaiacylglycerol beta-coniferyl ether Raw materials
- Sodium acetate
- L-Valine
- (4-Allyl-2-methoxyphenoxy)acetic acid
- Ethyl bromoacetate
- (4S)-4-isopropyl-5,5-diphenyl-oxazolidin-2-one
- Methoxy-4-(1,1-dimethylethyl)dimethylsilyloxy-3-benzaldehyde
- Eugenol
threo-Guaiacylglycerol beta-coniferyl ether Preparation Products
threo-Guaiacylglycerol beta-coniferyl ether 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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threo-Guaiacylglycerol beta-coniferyl etherに関する追加情報
Threo-Guaiacylglycerol Beta-Coniferyl Ether: A Comprehensive Overview
The compound with CAS No 869799-76-8, commonly referred to as threo-guaiacylglycerol beta-coniferyl ether, is a fascinating molecule that has garnered significant attention in the fields of natural product chemistry, pharmacology, and materials science. This compound is a member of the broader class of lignans, which are a diverse group of phenolic compounds derived from plants. Lignans are known for their structural complexity and wide range of biological activities, making them a subject of intense research interest.
Threo-guaiacylglycerol beta-coniferyl ether is particularly notable for its unique structural features. The molecule consists of two distinct aromatic units: a guaiacyl group and a coniferyl group, connected via a glycerol backbone. This arrangement imparts the compound with both hydrophobic and hydrophilic properties, which are crucial for its interactions within biological systems. Recent studies have highlighted the importance of such structural motifs in mediating the compound's bioavailability and pharmacokinetic properties.
The synthesis and characterization of threo-guaiacylglycerol beta-coniferyl ether have been extensively studied using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided valuable insights into the compound's stereochemistry and molecular interactions. For instance, researchers have identified specific hydrogen bonding patterns that contribute to the stability of the molecule in aqueous environments.
In terms of biological activity, threo-guaiacylglycerol beta-coniferyl ether has demonstrated potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This makes it a promising candidate for applications in the fields of nutraceuticals and cosmeceuticals. Furthermore, recent studies have explored its potential as an anti-inflammatory agent, with findings suggesting that it may modulate key inflammatory pathways such as NF-κB and COX-2.
The natural sources of threo-guaiacylglycerol beta-coniferyl ether are primarily found in certain species of coniferous trees and shrubs. These plants have evolved intricate biosynthetic pathways to produce such complex lignans, which serve various ecological functions such as defense against pathogens and UV protection. The isolation and purification of this compound from its natural sources have been optimized through innovative extraction techniques, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).
From a materials science perspective, threo-guaiacylglycerol beta-coniferyl ether exhibits interesting mechanical and thermal properties that make it a potential candidate for biobased materials development. Researchers have explored its use as a precursor for bio-inspired polymers and composites, leveraging its aromatic backbone for enhanced mechanical strength and thermal stability.
In conclusion, threo-guaiacylglycerol beta-coniferyl ether, with CAS No 869799-76-8, represents a compelling example of nature's chemical diversity. Its unique structure, coupled with its versatile biological and material properties, positions it as a valuable compound for both academic research and industrial applications. As ongoing studies continue to unravel its full potential, this lignan is poised to make significant contributions to various fields ranging from medicine to sustainable materials development.
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